molecular formula C14H22BrN3O4 B13971686 ethyl 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate

ethyl 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B13971686
M. Wt: 376.25 g/mol
InChI Key: MKGPAHDNWPLBPB-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a bromo substituent at position 4, a tert-butoxycarbonyl (Boc)-protected methylaminomethyl group at position 3, a methyl group at position 1, and an ethyl ester at position 4. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in medicinal chemistry applications. Pyrazole scaffolds are widely studied for their bioactivity, and the bromine atom may confer electrophilic reactivity for further functionalization (e.g., cross-coupling reactions) . The ethyl ester at position 5 is a common handle for hydrolysis to carboxylic acids or amidation in drug development .

Properties

Molecular Formula

C14H22BrN3O4

Molecular Weight

376.25 g/mol

IUPAC Name

ethyl 4-bromo-2-methyl-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C14H22BrN3O4/c1-7-21-12(19)11-10(15)9(16-18(11)6)8-17(5)13(20)22-14(2,3)4/h7-8H2,1-6H3

InChI Key

MKGPAHDNWPLBPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C)CN(C)C(=O)OC(C)(C)C)Br

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core

The synthesis typically begins with the formation of the pyrazole ring, which can be achieved via the condensation of hydrazine derivatives with β-ketoesters or related precursors. For example, ethyl 3-ethoxy-1H-pyrazole-4-carboxylate can be prepared from hydrazine monohydrochloride and diethyl 2-(ethoxymethylene)malonate.

N-Methylation at the 1-Position

Methylation at the 1-nitrogen is commonly achieved via alkylation, employing methyl iodide or dimethyl sulfate under basic conditions.

Installation of the (tert-Butoxycarbonyl)(methyl)amino)methyl Group

The 3-position is functionalized via a Mannich-type reaction:

  • A protected methylamine (N-methylamine with tert-butoxycarbonyl group) and formaldehyde are reacted with the 3-position of the pyrazole ring, typically under acidic or Lewis acid catalysis to afford the desired aminomethyl group.

Esterification at the 5-Position

The carboxylic acid at position 5 is esterified using ethanol and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to yield the ethyl ester.

Purification and Characterization

The final compound is purified by silica gel chromatography and characterized by nuclear magnetic resonance spectroscopy and mass spectrometry to confirm purity and structure.

Step Key Reagents/Conditions Yield (%) Notes
Pyrazole ring formation Hydrazine, diethyl 2-(ethoxymethylene)malonate ~70 Controlled temperature, inert atmosphere
Bromination N-bromosuccinimide 44–57 Monitored by TLC, exothermic
N-Methylation Methyl iodide, base >80 Anhydrous conditions, monitored by NMR
Mannich reaction N-methylamine (Boc-protected), formaldehyde 40–60 Acidic/Lewis acid catalysis
Esterification Ethanol, acid catalyst >85 Removal of water, monitored by TLC
Purification Silica gel chromatography Gradient elution, DCM/ethyl acetate
  • The Mannich-type introduction of the (tert-butoxycarbonyl)(methyl)amino)methyl group is a pivotal step, requiring careful control of the reaction environment to prevent side reactions and ensure selectivity.
  • Bromination and N-methylation steps are well-established for pyrazole derivatives, but regioselectivity must be confirmed by NMR and mass spectrometry.
  • The use of tert-butoxycarbonyl as a protecting group for the amino functionality is critical for subsequent transformations and overall yield.
Approach Advantages Disadvantages
Stepwise functionalization (as above) High regioselectivity, scalable Multistep, moderate overall yield
One-pot multi-component synthesis Fewer steps Lower selectivity, challenging purification
Microwave-assisted synthesis Reduced reaction time Requires specialized equipment

The preparation of ethyl 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate is achieved through a sequence of well-established organic transformations, each requiring careful optimization for yield and selectivity. The process integrates advanced techniques in heterocyclic synthesis, N-protection, and selective functionalization, making it a representative example of modern medicinal chemistry methodology.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while hydrolysis can produce the corresponding carboxylic acids and amines .

Scientific Research Applications

Ethyl 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A direct structural analogue, ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (CAS 1328640-39-6), lacks the Boc-protected methylaminomethyl group at position 3 . This simplification reduces steric hindrance and alters solubility, making it more amenable to nucleophilic substitutions. Another analogue, ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, replaces the Boc-amine with a bromoethyl chain, highlighting the versatility of bromine in diversifying pyrazole cores .

Functional Group Variations

  • Boc-Protected Analogues: Compounds like ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate () share the Boc-protected amine but are pyrrole-based, demonstrating broader applicability of Boc strategies in heterocyclic chemistry .

Physicochemical Properties

Compound Name Molecular Weight Key Functional Groups Melting Point (°C) IR Peaks (cm⁻¹) Key NMR Signals (δ ppm)
Target Compound ~382.3* Boc, Br, COOEt Not Reported 1765 (Boc C=O), 1682 (COOEt) 1.34 (Boc tert-butyl), 0.75 (CH2CH3)
Ethyl 4-bromo-1-methyl-pyrazole-5-carboxylate 262.06 Br, COOEt Not Reported - 0.79 (CH2CH3), 3.68 (N-CH3)
5-Amino-1-(2-bromopropanoyl)-3-methyl-pyrazole-4-carbonitrile 255.2 (M-H) Br, CN, CO-propanoyl Not Reported - 2.18 (CH3), 5.47 (CHCH3)

*Calculated based on formula C₁₅H₂₂BrN₃O₄.

Research Findings and Challenges

  • Stability : The Boc group improves amine stability but may complicate purification due to steric bulk.
  • Spectroscopic Characterization : The tert-butyl signal at δ 1.34 ppm in NMR is a hallmark of Boc protection, distinguishing it from methyl or ethyl groups in analogues .
  • Limitations: Limited direct data on the target compound necessitates extrapolation from structurally related molecules.

Biological Activity

Ethyl 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential antiviral and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, while the bromo substituent may influence its biological interactions.

Antiviral Activity

Recent studies have highlighted the compound's efficacy as an HIV-1 replication inhibitor . It was found that this pyrazole derivative does not fit into the three main classes of anti-HIV drugs, which is crucial for addressing viral resistance issues. The compound demonstrated a dose-dependent inhibition of HIV replication in cell culture models, indicating its potential as a novel therapeutic agent against HIV .

The mechanism through which this compound exerts its antiviral effects involves interference with viral replication processes. It has been suggested that the compound may inhibit key enzymes or proteins essential for HIV replication, although specific targets remain to be fully elucidated .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. Modifications in the molecular structure can significantly affect potency and selectivity:

Modification Effect on Activity
Addition of Boc groupEnhances stability
Variation in halogen substituentsAlters binding affinity
Changes in alkyl substituentsImpacts solubility and bioavailability

Studies have shown that compounds with similar structural motifs exhibit varying degrees of biological activity, emphasizing the importance of specific functional groups in enhancing efficacy against HIV .

Case Studies

  • In Vitro Studies : In cell-based assays, this compound was tested alongside other pyrazole derivatives. Results indicated that it maintained low cytotoxicity while effectively inhibiting HIV replication at micromolar concentrations .
  • Comparative Analysis : A comparative study with other pyrazole-based compounds revealed that this derivative had superior antiviral properties compared to non-brominated analogs, suggesting that bromination plays a critical role in enhancing biological activity .

Q & A

Q. What are the key synthetic strategies for preparing ethyl 4-bromo-pyrazole carboxylate derivatives?

Methodological Answer: The synthesis of pyrazole carboxylates often involves cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives. For brominated analogs, bromination is typically performed post-cyclization using reagents like N-bromosuccinimide (NBS) or phosphorus oxybromide. For example, intermediates such as 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride are generated via cyclization, formylation, oxidation, and acylation steps . The tert-butoxycarbonyl (Boc) protecting group is introduced via nucleophilic substitution or condensation reactions under reflux with Boc-anhydride .

Q. How can the purity and identity of this compound be validated during synthesis?

Methodological Answer: Analytical techniques include:

  • HPLC/GC-MS : To assess purity and detect residual solvents.
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the Boc group (δ ~1.4 ppm for tert-butyl) and pyrazole protons (δ 6.5–8.5 ppm) .
  • Elemental Analysis : Verifies stoichiometric ratios of C, H, N.
  • Melting Point : Consistency with literature data (e.g., related pyrazole derivatives melt at 72–79°C) .

Q. What solvents and conditions are optimal for Boc-group stability during reactions?

Methodological Answer: The Boc group is acid-labile but stable under basic conditions. Use aprotic solvents (e.g., DCM, THF) and avoid strong acids (e.g., TFA) until deprotection. Reactions involving Boc-protected intermediates are typically conducted at 0–25°C to prevent premature cleavage .

Advanced Research Questions

Q. How does X-ray crystallography aid in confirming the stereochemistry of this compound?

Methodological Answer: Single-crystal X-ray diffraction resolves bond lengths, angles, and torsion angles, critical for validating the tert-butoxycarbonyl and methylamino-methyl substituents. For example, Acta Crystallographica studies on analogous pyrazole carboxylates reveal planar pyrazole rings (torsion angles <5°) and hydrogen-bonding networks stabilizing the Boc group . Crystallization is achieved via slow evaporation in ethanol/water mixtures .

Q. What mechanistic insights explain the regioselectivity of bromination at the pyrazole 4-position?

Methodological Answer: Bromination regioselectivity is influenced by electronic effects. Electron-withdrawing groups (e.g., carboxylate) deactivate the pyrazole ring, directing electrophilic bromination to the less hindered 4-position. Computational studies (DFT) on charge distribution and frontier molecular orbitals (HOMO/LUMO) can predict reactivity . Experimental validation uses 1^1H NMR to track substituent effects on chemical shifts .

Q. How can structural modifications enhance biological activity while retaining stability?

Methodological Answer:

  • Substituent Screening : Replace the 4-bromo group with electron-deficient aryl rings (e.g., 4-fluorophenyl) to modulate lipophilicity and target binding .
  • Prodrug Design : Hydrolyze the ethyl ester to a carboxylic acid in vivo for improved solubility .
  • Stability Studies : Monitor Boc-group retention under physiological pH (7.4) using LC-MS, with degradation products identified via tandem MS .

Q. What analytical challenges arise in characterizing the methylamino-methyl substituent?

Methodological Answer:

  • Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns for bromine (1:1 79^{79}Br/81^{81}Br) and confirms the molecular ion peak.
  • 2D NMR : COSY and HSQC correlate methylamino-methyl protons (δ ~3.3 ppm) with adjacent carbons, resolving overlap with pyrazole signals .

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